N,N'-bis(6-aminohexyl)hexanediamide
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Overview
Description
N,N’-bis(6-aminohexyl)hexanediamide is an organic compound with the molecular formula C18H38N4O2. It is characterized by the presence of two aminohexyl groups attached to a hexanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-aminohexyl)hexanediamide typically involves the reaction of hexanediamine with 6-aminohexanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(6-aminohexyl)hexanediamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-aminohexyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Halogenated compounds, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N,N’-bis(6-aminohexyl)hexanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of N,N’-bis(6-aminohexyl)hexanediamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction can lead to various biological effects, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(6-aminohexyl)hexanediamine
- N,N’-bis(6-aminohexyl)hexanamide
- N,N’-bis(6-aminohexyl)hexanedioic acid
Uniqueness
N,N’-bis(6-aminohexyl)hexanediamide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
N,N'-bis(6-aminohexyl)hexanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N4O2/c19-13-7-1-3-9-15-21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14-20/h1-16,19-20H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFBFPCQGOOGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)CCCCC(=O)NCCCCCCN)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398439 |
Source
|
Record name | N,N'-bis(6-aminohexyl)hexanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65170-34-5 |
Source
|
Record name | N,N'-bis(6-aminohexyl)hexanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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